4-(bromomethyl)pyridin-2(1H)-one
Overview
Description
“4-(bromomethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyridin-2(1H)-one, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of 6-Bromomethyl-substituted Derivatives of Pyridin-2(1H)-ones involves reactions with nucleophiles . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is also reported .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in a similar molecule is 73.52(14)° .Chemical Reactions Analysis
The chemical reactions of “this compound” and its derivatives involve reactions with nucleophiles . Protodeboronation of alkyl boronic esters is also a significant reaction .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 187.037 Da and a monoisotopic mass of 185.979248 Da . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.Scientific Research Applications
Synthesis of Derivatives
4-(bromomethyl)pyridin-2(1H)-one serves as a precursor in synthesizing various derivatives. For example, it is used in the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which are key for creating thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Ligand Synthesis
It is instrumental in the production of complex ligands. For instance, the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine yields complex ligands used in various chemical processes (Tovee et al., 2010).
Chromophore Studies
This compound derivatives are studied for their properties as chromophores. For example, 2-(1H-pyrazol-5-yl)pyridines and their derivatives exhibit photoreactions like excited-state intramolecular proton transfer, highlighting their potential in photophysical applications (Vetokhina et al., 2012).
Intermediate in Synthesis
This compound acts as an important intermediate in synthesizing biologically active compounds, emphasizing its utility in pharmaceutical research (Wang et al., 2016).
Fluorescence Immunoassay
It has been used to prepare chelate intermediates for time-resolved fluorescence immunoassays, demonstrating its application in biochemical analysis (Li-hua, 2009).
Synthesis of Cationic Cellulose Nanocrystals
Pyridinium-grafted-cellulose nanocrystals, prepared using derivatives of this compound, indicate its role in nanotechnology and material science (Jasmani et al., 2013).
Magnetic and Optical Properties
Derivatives of this compound contribute to the development of lanthanide clusters with magnetic and optical properties, suggesting applications in materials science (Alexandropoulos et al., 2011).
Properties
IUPAC Name |
4-(bromomethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPIQJYWACQQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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